molecular formula C7H13N3O2 B183236 7-Azidoheptanoic Acid CAS No. 135920-28-4

7-Azidoheptanoic Acid

Cat. No. B183236
M. Wt: 171.2 g/mol
InChI Key: BUFLEAPQHWPYTO-UHFFFAOYSA-N
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Description

7-Azidoheptanoic Acid is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .


Synthesis Analysis

The synthesis of 7-Azidoheptanoic Acid involves several steps. The process starts with Boc-Lys(Cbz)-OH, which is dissolved in dry DMF. K2CO3 is then added, followed by the gradual addition of MeI. The mixture is stirred overnight at 80°C . The reaction mixture is then quenched by the addition of water and extracted by EtOAc. The EtOAc layers are combined, washed with brine, and dried by anhydrous Na2SO4. The crude product is then purified by silica gel flash column chromatography .


Molecular Structure Analysis

The molecular structure of 7-Azidoheptanoic Acid consists of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

7-Azidoheptanoic Acid has several physical and chemical properties. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 7 freely rotating bonds. Its ACD/LogP value is 1.28, and its ACD/LogD values are 0.88 at pH 5.5 and -0.92 at pH 7.4 .

Scientific Research Applications

  • 7-Azidoheptanoic acid derivatives, such as 7-(N-alkylmethanesulfonamido) heptanoic acids, have been shown to mimic natural prostaglandins, stimulating cAMP formation in biological systems, indicating their potential in medicinal chemistry (Jones et al., 1977).

  • Studies on heptanoate, a C7 fatty acid like 7-Azidoheptanoic Acid, have indicated its therapeutic potential, particularly in the treatment of rare metabolic disorders and epilepsy. This research shows how the metabolism of such compounds can impact brain functions and could have implications for other similar fatty acids (Borges & Sonnewald, 2012).

  • Another study on related compounds, N-acyl-N-alkyl-7-aminoheptanoic acids, has shown their ability to mimic natural prostaglandins, suggesting their potential application in pharmaceuticals (Jones et al., 1977).

  • In the field of material sciences, studies involving azaindoles and derivatives (which include azidoheptanoic acid derivatives) have shown potential applications in organic light emitting diodes, coordination chemistry, and in chemical bond activation (Zhao & Wang, 2010).

  • Research on the fluorescence emission properties of 7-azatryptophan, an analogue of azidoheptanoic acid, in reverse micellar environments has provided insights into its potential as an optical probe for studying protein structure, function, and dynamics (Guharay & Sengupta, 1996).

Safety And Hazards

7-Azidoheptanoic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

7-azidoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFLEAPQHWPYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azidoheptanoic Acid

Synthesis routes and methods

Procedure details

7-azidoheptanoic acid (64) was synthesized from 7-bromoheptanoic acid 63 as shown above. To 914 mg of 7-bromoheptanoic acid (63) (commercially available from Matrix Scientific, Columbia, S.C.) (4.4 mmol) was added 15 mL anhydrous DMF. To the stirring solution was added 914 mg NaN3 (14 mmol, 3.2 eq) at room temperature. The clear solution was warmed to 60° C. for a period of 6 h. The solution was then cooled to room temperature and diluted with 50 mL CH2Cl2. The organic layer was washed with cold 1N HCl (7×50 mL) and brine (2×50 mL), then dried over anhydrous Na2SO4. Filtration and removal of solvent afforded 709 mg crude 7-azidoheptanoic acid 64 in 94% yield which was of suitable purity for continued progression enroute to materials 65 and 66. An NMR analysis was performed where: 1H NMR (400 MHz, CDCl3) δ 11.55 (bs, 1H), 3.14 (t, J=6.8 Hz, 2H), 2.22 (t, J=7.2 Hz, 2H), 1.56-1.45 (m, 4H), 1.30-1.24 (m, 4H); 13C NMR (400 MHz, CDCl3) δ 178.3, 51.1, 33.7, 28.5, 28.4, 26.2, 24.4. HRMS (ESI) calculated. for C7H13N3O2 (M−H): 170.0930, measured: 170.0930.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
914 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
914 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Z Chen, N Li, L Chen, J Lee, JJ Gassensmith - Small, 2016 - Wiley Online Library
… between primary amines of Qβ and 7-azidoheptanoic acid N-hydroxysuccinimide. Compound 3 … Following functionalization of the exposed primary amines with 7-azidoheptanoic acid N-…
Number of citations: 55 onlinelibrary.wiley.com
V Patil, W Guerrant, PC Chen, B Gryder… - Bioorganic & medicinal …, 2010 - Elsevier
… 7-Azidoheptanoic acid 1a was synthesized starting from 7-bromoheptane nitrile while 8-azidooctanoic acid 1b and 9-azidononanoic acid 1c were synthesized from the corresponding ω-…
Number of citations: 110 www.sciencedirect.com
JB Chen, TR Chern, TT Wei, CC Chen… - Journal of medicinal …, 2013 - ACS Publications
… Compounds 4a and 4b were then subjected to Cu + -catalyzed 1,3-dipolar cycloadditions (click reactions) with 7-azidoheptanoic acid to give practically pure triazole products 5a and 5b…
Number of citations: 72 pubs.acs.org
C Kulkarni - 2013 - search.proquest.com
Proteins are involved in myriad processes in all organisms. They provide structural support in the membrane and scaffolding of each cell; they aid in the transmission of biochemical …
Number of citations: 4 search.proquest.com
X Wang, X Jiang, S Sun, Y Liu - RSC advances, 2018 - pubs.rsc.org
A strategy to develop chemotherapy agents by combining two complimentary chemo-active groups into a single molecule may have higher efficacy and fewer side effects than that of …
Number of citations: 25 pubs.rsc.org
M Huang, Z Deng, J Tian, T Liu - European journal of medicinal chemistry, 2017 - Elsevier
… Compound 2f with 86% yield was prepared by the reaction of salinomycin propargyl ester 13 and 7-azidoheptanoic acid 8f according to the general procedure (I). C 52 H 85 N 3 O 13 1 …
Number of citations: 58 www.sciencedirect.com
DH Kwak - 2015 - d-scholarship.pitt.edu
Microbial secondary metabolites are physiologically significant, exhibiting auxiliary functions for the producer and as scaffolds in the developments of new medicines. Advancements in …
Number of citations: 0 d-scholarship.pitt.edu
W Oppolzer, R Moretti, C Zhou - Helvetica Chimica Acta, 1994 - Wiley Online Library
Alkylation of the chiral glycine derivative 2 with “activated” organohalides under ultrasound‐assisted phasetransfer catalysis or with activated and nonactivated organohalides in …
Number of citations: 144 onlinelibrary.wiley.com
W Wang - 2018 - oaktrust.library.tamu.edu
For eukaryotes, DNA is maintained in the form of chromatin, which is comprised of millions of repeated nucleosomes. Each nucleosome is assembled by wrap** 147 base pairs (bp) …
Number of citations: 0 oaktrust.library.tamu.edu
SR Nagarajan, B Devadas, ME Zupec… - Journal of medicinal …, 1997 - ACS Publications
MyristoylCoA:protein N-myristoyltransferase (NMT) covalently attaches the 14-carbon saturated fatty acid myristate, via an amide bond, to the N-terminal glycine residues of a variety of …
Number of citations: 54 pubs.acs.org

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